- Using hydrazine hydrate as a reducer for the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, Xuzhou Shifan Daxue Xuebao, 2003, 21(3), 36-38
Cas no 97963-62-7 (5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole)
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5-(DIFLUOROMETHOXY)-2-MERCAPTO-1H-BENZIMIDAZOLE
- 5-(Difluoromethoxy)-2-mercaptobenzimidazole
- 5-(Difluoromethoxy)-2-Benzimidazolethiol
- 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
- 5-(DIFLUOROMETHOXY)-2-MERCAPTO-1H-ENZIMIDAZOLE
- 2-sulfhydryl-5-(difluorinemethoxy)benzimidazole
- 5-(DifluoroMethoxy)
- 5-(Difluoromethoxy)-2-mercapto-1H
- 5-(DIFLUOROMETHOXY)-2-MERCAPTO-1H-BENZI
- 5-Difluoro
- 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
- 5-DIFLUOROMETHOXY-2-THIO-BENZIMIDAZOLE
- BUTTPARK 163-28
- Difluoromethoxy thio benzimidazole
- Pantoprazole Re
- Pantoprazole Related CoMpound C
- 5-Difluoromethoxy-2-mecapto-1H-benzimidazole
- 5-(Difluoromethoxy)-2-mercapto-1H-
- 5-Difluormethoxy-2-Mercapto-1H-Benzinmidazole
- 5-Difluromethoxy-2-Mercapto-1H-Benzimidazole
- 2-Mercapto-5-difluoromethoxy benzimidazole
- 5-Difluoromethoxy-1H-benzoimidazole-2-thiol
- 5-Difuormethoxy-2-mercapto-1-H-benzinmidazole
- 5-(Difluoromethoxy)-2-mercapto benzimidazole
- 5-Difluoromethoxy-2- mercapto-1H-benzimidazole
- 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione (ACI)
- 2-Mercapto-5-difluoromethoxy-1H-benzimidazole
- 5-Difluoromethoxy-2-mercaptobenzimidazole
- SKA 47
- Pantoprazole Sodium Sesquihydrate,Imp. C (EP): 5-(Difluoromethoxy)-1H- benzimidazole-2-thiol
- HY-W040299
- W-204166
- MFCD00467504
- D3438
- 5-(difluoromethoxy)-1H-1,3-benzodiazole-2-thiol
- 5-difluoromethoxy-1H-benzimidazole-2-thiol
- 39P59C89NV
- UNII-39P59C89NV
- STK711091
- 1H-benzimidazole-2-thiol, 5-(difluoromethoxy)-
- AKOS005174324
- 2H-Benzimidazole-2-thione, 5-(difluoromethoxy)-1,3-dihydro-
- 97963-62-7
- 5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, 97%
- 5-(difluoromethoxy)-2,3-dihydro-1H-1,3-benzodiazole-2-thione
- Q27256918
- NS00004211
- AC-8364
- F11378
- SKA-47
- ALBB-014405
- CS-W021039
- PS-6955
- SCHEMBL482378
- BBL009927
- AG-996/31082058
- 5-difluormethoxy-2-mercaepto-1h-benzimidazole
- 5-(difluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione
- DTXSID80243352
- Pantoprazole sodium sesquihydrate specified impurity C [EP]
- AKOS028108766
- Z1269161250
- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY C [EP IMPURITY]
- EN300-1387183
- 5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
-
- MDL: MFCD00467504
- Inchi: 1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14)
- InChI Key: HJMVPNAZPFZXCP-UHFFFAOYSA-N
- SMILES: FC(OC1C=C2C(NC(N2)=S)=CC=1)F
Computed Properties
- Exact Mass: 216.01700
- Monoisotopic Mass: 216.01689032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.1
- Topological Polar Surface Area: 65.4Ų
Experimental Properties
- Color/Form: Beige powder
- Density: 1.858
- Melting Point: 239-243 °C (lit.)
- Boiling Point: 303.5 °C at 760 mmHg
- Flash Point: 137.3 °C
- Refractive Index: 1.63
- PSA: 76.71000
- LogP: 2.45300
- Solubility: Not determined
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139500-20mg |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | USP | 20mg |
¥971.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139499-1g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | ≥98.0%(HPLC) | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139499-500g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | ≥98.0%(HPLC) | 500g |
¥5,999.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139499-5g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | ≥98.0%(HPLC) | 5g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139499-25g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | ≥98.0%(HPLC) | 25g |
¥46.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139499-100g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | ≥98.0%(HPLC) | 100g |
¥120.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3438-25G |
5-(Difluoromethoxy)-2-mercaptobenzimidazole |
97963-62-7 | >98.0%(T)(HPLC) | 25g |
¥190.00 | 2024-04-15 | |
| ChemScence | CS-W021039-500g |
5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazole-2-thione |
97963-62-7 | 99.64% | 500g |
$110.0 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014385-100g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | 99% | 100g |
¥118 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014385-25g |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
97963-62-7 | 99% | 25g |
¥47 | 2024-07-19 |
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Production Method
Production Method 1
1.2 Solvents: Ethanol ; 4 h, 80 °C
Production Method 2
1.2 5 h, reflux
1.3 Reagents: Hydrogen ion Solvents: Water ; 2 h, pH 3, 0 °C
- Improvement on the reduction of substituted o-nitroaniline, Huaxue Shijie, 2003, 44(5), 252-253
Production Method 3
1.2 Reagents: Acetic acid Solvents: Water ; acidified, heated
- Synthesis of some novel bis type 2-mercapto benzimidazole derivatives, Research Journal of Pharmaceutical, 2012, 3(2), 407-414
Production Method 4
1.2 Reagents: Hydrogen ; 0.5 MPa, 50 °C
1.3 Reagents: Sodium hydroxide ; rt → reflux; 4 - 5 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
- Novel synthetic process of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, Jinan Daxue Xuebao, 2011, 25(2), 179-182
Production Method 5
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Improvement on the synthesis of 2-mercapto-5-difluoromethoxy-1-H-benzimidazole, Huaxue Shiji, 2004, 26(2), 101-102
Production Method 6
- Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies, Bioorganic Chemistry, 2021, 110,
Production Method 7
1.2 Reagents: Acetic acid Solvents: Water ; pH 4
- Synthesis of (S)-(-) pantoprazole sodium and magnesium, Guangzhou Huagong, 2016, 44(6), 58-59
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Raw materials
- 4-(difluoromethoxy)-2-nitroaniline
- Potassium Ethyl Xanthogenate technical grade, 90%
- 4-Difluoromethoxy-1,2-phenylendiamine
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Preparation Products
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Suppliers
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
Introduction to 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (CAS No. 97963-62-7)
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, identified by the chemical abstracts service number 97963-62-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule combines the structural features of a benzimidazole core with functional groups that enhance its pharmacological potential. The presence of a difluoromethoxy substituent and a mercapto group imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The benzimidazole moiety is well-documented for its role in various biological processes, including DNA intercalation, enzyme inhibition, and receptor binding. Compounds containing this scaffold have been successfully utilized in the treatment of parasitic infections, anticancer agents, and antimicrobial therapies. The introduction of the difluoromethoxy group at the 5-position of the benzimidazole ring further modulates its bioactivity by enhancing lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the mercapto group at the 2-position provides a nucleophilic center that can participate in covalent interactions with biological targets, thereby increasing binding affinity and selectivity.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of functional groups like the difluoromethoxy and mercapto moieties in optimizing pharmacokinetic profiles. Studies have demonstrated that these groups can significantly influence the solubility, permeability, and metabolic clearance of drug candidates. For instance, the difluoromethoxy group is known to improve oral bioavailability by reducing hydrophilicity while maintaining adequate solubility. Meanwhile, the mercapto group can enhance binding interactions by forming disulfide bridges or covalent adducts with target proteins.
In the context of modern drug discovery, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (CAS No. 97963-62-7) has been explored as a lead compound for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for targeting enzymes and receptors involved in inflammatory diseases, neurodegenerative disorders, and cancer. Preliminary studies have shown promising results in inhibiting key enzymes such as kinases and phosphodiesterases, which are implicated in various pathological pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the benzimidazole core efficiently. The introduction of the difluoromethoxy group is typically achieved through nucleophilic aromatic substitution or metal-catalyzed fluorination reactions, while the mercapto functionality is introduced via thiolation or oxidation-reduction processes.
The pharmacological evaluation of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit specific enzymes with high selectivity, suggesting potential therapeutic applications. For example, it has shown activity against Janus kinases (JAKs) and tyrosine kinases, which are overexpressed in certain types of cancer. Additionally, its interaction with thioredoxin reductase has been investigated as a possible mechanism for treating oxidative stress-related diseases.
One of the most compelling aspects of this compound is its potential to be modified further to enhance its pharmacological profile. The presence of both a difluoromethoxy and a mercapto group provides multiple sites for chemical modification, allowing researchers to fine-tune its activity and selectivity. Techniques such as structure-activity relationship (SAR) studies and molecular docking simulations have been utilized to identify optimal substitutions that could improve potency and reduce side effects.
The use of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (CAS No. 97963-62-7). These platforms enable rapid testing of large libraries of compounds against various biological targets, facilitating the identification of hits with promising activity. Subsequent optimization efforts can then focus on improving these hits into lead candidates suitable for further development.
In conclusion, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted bioactivity. The combination of a difluoromethoxy substituent and a mercapto group makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its potential applications in medicine, with promising results suggesting its utility in treating cancers, inflammatory disorders, and neurodegenerative conditions.
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